1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one

Description

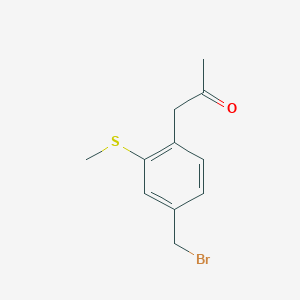

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone attached to a phenyl ring substituted with a bromomethyl group at the para position and a methylthio group at the ortho position. The bromomethyl group introduces electrophilic character, while the methylthio group contributes electron-donating effects, creating a unique electronic profile .

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13BrOS/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |

InChI Key |

ZOEOCJJJLBECQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)CBr)SC |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-(4-(methylthio)phenyl)propan-2-one

The primary and most documented preparation method involves the selective bromination of the methyl group adjacent to the phenyl ring in 1-(4-(methylthio)phenyl)propan-2-one, converting it into the bromomethyl group. This reaction typically uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator catalyst like benzoyl peroxide (BPO). The reaction is conducted in an organic solvent, commonly dichloromethane (CH2Cl2), at room temperature to ensure controlled bromination and minimize side reactions.

- Starting material: 1-(4-(methylthio)phenyl)propan-2-one

- Brominating agent: N-bromosuccinimide (NBS) or bromine

- Catalyst: Benzoyl peroxide (BPO) or similar radical initiator

- Solvent: Dichloromethane or similar inert organic solvent

- Temperature: Ambient (20–25 °C)

- Reaction time: Several hours until completion monitored by TLC or HPLC

This method yields 1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one with high purity and good yield, typically above 85%. The methylthio group remains intact, and bromination occurs selectively at the benzylic methyl position due to the stability of the benzylic radical intermediate.

Detailed Procedure (Typical Laboratory Scale)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Dissolve 1-(4-(methylthio)phenyl)propan-2-one in CH2Cl2 | Prepare reaction solution at room temperature |

| 2 | Add NBS (1.1 equiv) and catalytic benzoyl peroxide | Initiate radical bromination |

| 3 | Stir at room temperature for 3–6 hours | Monitor reaction progress by TLC or HPLC |

| 4 | Quench reaction with aqueous sodium bisulfite | Remove excess bromine |

| 5 | Extract organic layer, wash with water and brine | Purify crude product |

| 6 | Dry over anhydrous MgSO4 and evaporate solvent | Obtain crude brominated product |

| 7 | Purify by recrystallization or column chromatography | Obtain pure this compound |

Alternative Synthetic Approaches

Though direct bromination is the most straightforward method, alternative routes involve multi-step synthesis starting from 4-amino-2-(methylthio)benzaldehyde or 1-(4-amino-2-(methylthio)phenyl)propan-2-one, followed by functional group transformations including:

- Conversion of amino groups to bromomethyl via diazotization and Sandmeyer-type reactions (less common due to complexity)

- Use of acetyl bromide derivatives in sulfonic acid media to introduce bromomethyl groups on aromatic rings, as seen in related quinoline derivatives (analogous chemistry)

However, these methods are more complex and less efficient for this specific compound.

Reaction Mechanism Insights

The bromination proceeds via a radical mechanism:

- Initiation: Benzoyl peroxide decomposes to generate radicals.

- Propagation: The benzylic hydrogen of the methyl group adjacent to the aromatic ring is abstracted, forming a benzylic radical.

- The benzylic radical reacts with bromine (from NBS) to form the bromomethyl group.

- Termination: Radical recombination or quenching.

The methylthio substituent is electron-donating, stabilizing the benzylic radical intermediate and facilitating selective bromination at the methyl position rather than aromatic ring bromination.

Purification and Characterization

- Recrystallization from alcohols (methanol, ethanol) or ethyl acetate is common.

- Column chromatography using silica gel with hexane/ethyl acetate mixtures can be employed for higher purity.

| Property | Typical Value |

|---|---|

| Molecular Formula | C10H11BrOS |

| Molecular Weight | 259.16 g/mol |

| Melting Point | Variable, typically 60–70 °C (depends on purity) |

| NMR (1H, CDCl3) | Signals corresponding to aromatic protons, bromomethyl (CH2Br), methylthio (SCH3), and acetyl methyl groups |

| Mass Spectrometry | Molecular ion peak at m/z 259 (M+) |

| Purity (HPLC) | >98% |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Radical bromination (NBS) | 1-(4-(methylthio)phenyl)propan-2-one | N-bromosuccinimide, BPO | Dichloromethane | RT, 3–6 h | 85–92 | Most common, selective bromination |

| Bromination with Br2 | 1-(4-(methylthio)phenyl)propan-2-one | Br2, BPO | Dichloromethane | RT, controlled | 80–90 | Requires careful control |

| Multi-step from amino precursor | 4-amino-2-(methylthio)benzaldehyde derivatives | Diazotization, Sandmeyer-type | Various | Multiple steps | Variable | Less efficient, more complex |

Research Discoveries and Industrial Relevance

- The bromomethyl group in this compound is a versatile handle for further nucleophilic substitution reactions, enabling the synthesis of various derivatives for pharmaceutical applications.

- The methylthio substituent enhances lipophilicity and can influence biological activity, making this compound a valuable intermediate in medicinal chemistry research.

- Industrial synthesis often employs continuous flow reactors for the bromination step to improve safety, reproducibility, and yield.

- Advanced purification techniques such as vacuum drying and solvent washes ensure high purity suitable for downstream applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the propan-2-one moiety can undergo reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.

Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thioethers.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced forms of the ketone.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.

Industry: May be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one would depend on its specific application. For example:

Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.

Chemical Reactions: In synthetic applications, the bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions.

Comparison with Similar Compounds

Positional Isomers of Methylthio-Substituted Propanones

Key Differences :

- Its metabolic pathway involves oxidative deamination and side-chain degradation, highlighting its susceptibility to enzymatic transformations .

- 1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4): The methylthio group is in the meta position, reducing steric hindrance compared to the ortho-substituted target compound. This positional isomer may exhibit altered solubility and reactivity in nucleophilic aromatic substitution due to electronic effects .

Table 1: Positional Isomers Comparison

Brominated Propanone Derivatives

Key Differences :

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Bromine is on the α-carbon of an enone system, making it reactive toward elimination or nucleophilic attack. This contrasts with the target compound’s bromomethyl group, which favors alkylation reactions .

- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one : Bromine is on the β-carbon of the ketone, adjacent to a methyl group. This steric bulk reduces reactivity compared to the target compound’s bromomethyl substituent .

Table 2: Brominated Analogs Comparison

Bioactive Propan-2-one Derivatives

Key Differences :

- 1-((4-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one: A benzimidazole-thiazole hybrid with COX-2 inhibitory activity (IC₅₀ = 0.045–0.075 μM). The propan-2-one moiety here is part of a larger pharmacophore, unlike the target compound, which lacks a heterocyclic system .

Table 3: Bioactive Derivatives Comparison

Biological Activity

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with potential biological activity due to its unique structural components, including a bromomethyl group and a methylthio group. This compound has not been extensively studied, but preliminary research suggests various interactions with biological targets, indicating potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.19 g/mol. The presence of both bromomethyl and methylthio groups contributes to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrOS |

| Molecular Weight | 273.19 g/mol |

| Functional Groups | Bromomethyl, Methylthio |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The bromomethyl group may facilitate covalent bonding with nucleophilic sites on enzymes or receptors, potentially acting as an enzyme inhibitor or modulator.

- Hydrophobic Interactions : The methylthio group could enhance hydrophobic interactions, improving binding affinity in drug design applications.

- Redox Activity : The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that may interact with cellular components.

Case Studies and Research Findings

- In Vitro Studies : Preliminary investigations have shown that compounds with similar structures can interact with various biomolecules. For example, the bromomethyl group has been noted for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions which could impact enzyme activity.

- Toxicological Assessments : Some studies have indicated potential reproductive and developmental toxicity related to similar compounds. Observations include increased liver weight and neurological effects in animal models exposed to related compounds at high doses .

- Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound may lead to different reactivity profiles and biological activities.

Q & A

Q. What are the optimized synthetic routes for 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one, and how can regioselectivity challenges be addressed?

The synthesis typically involves bromination of a pre-functionalized phenylpropanone precursor. For example, bromine can be added to a chloroform solution of the starting material under controlled stoichiometry (1:1 molar ratio) to avoid over-bromination . To address regioselectivity, steric and electronic effects of the methylthio (-SMe) group must be considered. Computational modeling (e.g., DFT) can predict reactive sites, while LC-MS or NMR monitors intermediate formation. Triethylamine is often used to eliminate HBr byproducts, enhancing yield .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : Confirms substitution patterns on the aromatic ring (e.g., splitting patterns for -CH2Br and -SMe).

- X-ray crystallography : Resolves ambiguities in stereochemistry or bond angles, as seen in analogous brominated chalcone derivatives .

- HRMS : Validates molecular weight and isotopic patterns for bromine.

Contradictions (e.g., NMR vs. XRD data) are resolved by cross-referencing with computational models (e.g., Gaussian) and repeating experiments under inert conditions to exclude degradation .

Q. How does the methylthio group influence the compound’s stability and reactivity?

The -SMe group is electron-donating, which stabilizes the aromatic ring against electrophilic attack but may increase susceptibility to oxidation. Stability studies under varying pH and temperature (via TGA/DSC) show decomposition thresholds. Reactivity with nucleophiles (e.g., thiols) can be tested via kinetic assays in polar aprotic solvents (DMF/DMSO) .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during synthesis, and how can selectivity be improved?

Side products like dibrominated derivatives or ethers arise from competing reactions (e.g., over-bromination or solvent interactions). Mechanistic studies using isotopic labeling (e.g., D2O for proton tracking) or in-situ IR spectroscopy can identify intermediates. Selectivity is improved by optimizing reaction time, temperature, and using bulky bases (e.g., DBU) to suppress unwanted pathways .

Q. How can computational methods predict the compound’s behavior in catalytic systems or supramolecular assemblies?

Q. What strategies resolve contradictory data in degradation studies (e.g., conflicting HPLC vs. mass spectrometry results)?

Contradictions may stem from degradation products with similar retention times but distinct masses. Strategies include:

Q. How can green chemistry principles be applied to scale up synthesis while minimizing hazardous waste?

- Solvent substitution : Replace chloroform with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalytic bromination : Use H2O2-KBr systems instead of molecular bromine to reduce toxicity.

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce waste . Life-cycle assessment (LCA) tools quantify environmental impact .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Bromine stoichiometry | 1.0–1.2 eq | NMR integration |

| Temperature | 0–5°C (bromination) | In-situ IR |

| Base (triethylamine) | 1.5 eq | Titration of HBr byproduct |

Q. Table 2. Stability Profile Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| UV light (254 nm) | C-Br bond cleavage | 48 h |

| pH 9 buffer | Hydrolysis | 72 h |

| 40% humidity | No degradation | >30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.